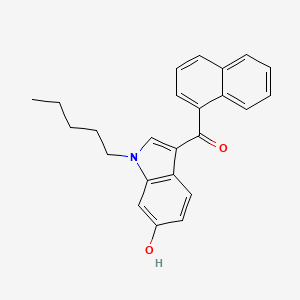

(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JWH 018 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018, a synthetic cannabinoid. JWH 018 is a WIN 55,212-2 derivative that acts as a mildly selective agonist of the peripheral cannabinoid receptor (CB2) . This compound is primarily used in forensic and toxicological research to understand the metabolism and effects of synthetic cannabinoids.

Mechanism of Action

Target of Action

The primary target of the JWH 018 6-hydroxyindole metabolite is the peripheral cannabinoid receptor, also known as the CB2 receptor . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The JWH 018 6-hydroxyindole metabolite acts as a mildly selective agonist of the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the JWH 018 6-hydroxyindole metabolite binds to the CB2 receptor, activating it .

Pharmacokinetics

The JWH 018 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018 . This suggests that it is produced in the body through the process of monohydroxylation, which involves the addition of a hydroxyl group (OH) to the JWH 018 molecule

Result of Action

The activation of the CB2 receptor by the JWH 018 6-hydroxyindole metabolite can result in various molecular and cellular effects. These may include changes in pain sensation, reduction of inflammation, and modulation of immune response . .

Action Environment

The action, efficacy, and stability of the JWH 018 6-hydroxyindole metabolite can be influenced by various environmental factors. These may include the presence of other substances in the body, the physiological state of the individual, and the specific environment within the body where the metabolite is acting. For example, factors such as pH, temperature, and the presence of other molecules can all potentially influence the action of the metabolite .

Biochemical Analysis

Biochemical Properties

It is known that JWH 018, the parent compound, interacts with the peripheral cannabinoid (CB 2) receptor

Cellular Effects

The parent compound, JWH 018, is known to influence cell function through its interaction with the peripheral cannabinoid (CB 2) receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The parent compound, JWH 018, is known to exert its effects at the molecular level through its interaction with the peripheral cannabinoid (CB 2) receptor . This interaction can lead to changes in gene expression and potentially influence enzyme activity.

Temporal Effects in Laboratory Settings

The parent compound, JWH 018, is known to have effects that can be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The parent compound, JWH 018, is known to have effects that can vary with dosage .

Metabolic Pathways

The parent compound, JWH 018, is known to be involved in metabolic pathways related to the peripheral cannabinoid (CB 2) receptor .

Transport and Distribution

The parent compound, JWH 018, is known to interact with the peripheral cannabinoid (CB 2) receptor, which could potentially influence its localization or accumulation .

Subcellular Localization

The parent compound, JWH 018, is known to interact with the peripheral cannabinoid (CB 2) receptor, which could potentially influence its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018 6-hydroxyindole metabolite involves the hydroxylation of JWH 018. The reaction typically requires specific conditions to ensure the selective hydroxylation at the 6-position of the indole ring. Common reagents used in this process include oxidizing agents such as cytochrome P450 enzymes .

Industrial Production Methods

the synthesis would likely involve similar hydroxylation reactions under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

JWH 018 6-hydroxyindole metabolite undergoes various chemical reactions, including:

Oxidation: The primary reaction involved in its formation.

Reduction: Potentially reversible under certain conditions.

Substitution: Possible at other positions on the indole ring.

Common Reagents and Conditions

Oxidizing Agents: Cytochrome P450 enzymes are commonly used for hydroxylation.

Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are used to dissolve the compound.

Major Products

The major product of the hydroxylation reaction is JWH 018 6-hydroxyindole metabolite itself. Further reactions can lead to glucuronidation, forming glucuronide conjugates .

Scientific Research Applications

JWH 018 6-hydroxyindole metabolite is primarily used in forensic and toxicological research. Its applications include:

Forensic Chemistry: Used as a reference standard for detecting synthetic cannabinoid use in biological samples.

Toxicology: Helps in understanding the metabolism and potential toxic effects of synthetic cannabinoids.

Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to study synthetic cannabinoid metabolites.

Comparison with Similar Compounds

Similar Compounds

JWH 018: The parent compound, a synthetic cannabinoid with higher binding affinity to cannabinoid receptors.

JWH 073: Another synthetic cannabinoid with a similar structure but different metabolic profile.

AM-2201: A synthetic cannabinoid with a similar metabolic pathway but different chemical structure.

Uniqueness

JWH 018 6-hydroxyindole metabolite is unique due to its specific hydroxylation at the 6-position of the indole ring. This modification can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for studying the metabolism and effects of synthetic cannabinoids .

Properties

IUPAC Name |

(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRCAWIVHSQWPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017770 |

Source

|

| Record name | JWH-018 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-44-6 |

Source

|

| Record name | JWH-018 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)

![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)